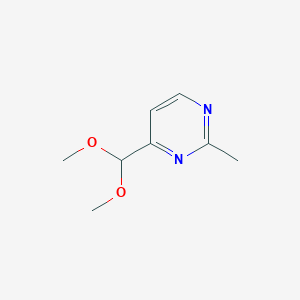

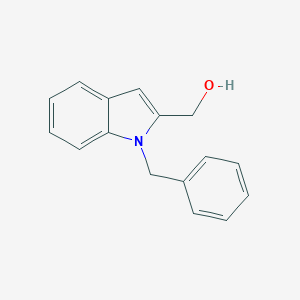

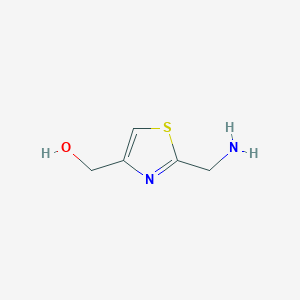

![molecular formula C13H7F3N2OS2 B061377 6-((3-(Trifluoromethyl)phenyl)thio)imidazo[2,1-b]thiazole-5-carbaldehyde CAS No. 175277-56-2](/img/structure/B61377.png)

6-((3-(Trifluoromethyl)phenyl)thio)imidazo[2,1-b]thiazole-5-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of imidazo[2,1-b]thiazole derivatives, including structures akin to "6-((3-(Trifluoromethyl)phenyl)thio)imidazo[2,1-b]thiazole-5-carbaldehyde," typically involves complex organic reactions. One common approach is the Vilsmeier-Haack reaction, which has been utilized in the synthesis of similar compounds, demonstrating the versatility and efficacy of this method in introducing carbaldehyde functional groups into heterocyclic frameworks (Hu et al., 2010).

Molecular Structure Analysis

The molecular structure of imidazo[2,1-b]thiazole derivatives has been elucidated through various spectroscopic and crystallographic techniques. For instance, crystal structure analysis of related compounds reveals specific intermolecular interactions, such as C-H…N, C-H…O, and C-H…F, stabilizing the crystal structure and providing insights into the spatial arrangement of these molecules (Banu et al., 2010).

Chemical Reactions and Properties

Imidazo[2,1-b]thiazoles undergo various chemical reactions, including electrophilic substitution, demonstrating the reactivity of the position 5 even in the presence of substituents at position 6. These reactions highlight the chemical versatility and reactivity of the imidazo[2,1-b]thiazole scaffold, providing pathways for further functionalization of these compounds (O'daly et al., 1991).

Physical Properties Analysis

The physical properties of imidazo[2,1-b]thiazole derivatives, such as melting points, solubility, and crystal structure, can be inferred from related compounds. For example, the crystal and molecular structure analysis provides valuable information on the compound's solid-state properties, which are crucial for understanding its behavior in various conditions (Banu et al., 2010).

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents, stability under different conditions, and the ability to undergo specific chemical transformations, are key aspects of imidazo[2,1-b]thiazole derivatives. Studies on electrophilic substitution and the formation of various derivatives underscore the chemical flexibility and potential for diversification of the imidazo[2,1-b]thiazole core (O'daly et al., 1991).

Applications De Recherche Scientifique

Synthesis and Structural Analysis

- Research has explored the synthesis and structural characterization of imidazo[2,1-b]thiazole derivatives, highlighting the methods for introducing various substituents and analyzing their effects on the molecular structure. For instance, studies on electrophilic substitution at imidazo[2,1-b]thiazoles reveal insights into reactivity and substituent effects on these compounds (O'daly et al., 1991)[https://consensus.app/papers/substitution-imidazo21bthiazoles-odaly/d06a4bb749b5572a9f70820d6b10e1c9/?utm_source=chatgpt]. Additionally, the synthesis and crystal structure of closely related compounds, such as 2-(4-Fluorobenzyl)-6-Phenylimidazo[2,1-b][1,3,4]Thiadiazole-5-Carbaldehyde, have been described, demonstrating the potential for detailed molecular analysis (Banu et al., 2010)[https://consensus.app/papers/synthesis-crystal-structure-banu/f31b66f1dfa75cc4817cef32ede92e1d/?utm_source=chatgpt].

Biological Activities

- Various imidazo[2,1-b]thiazole derivatives have been synthesized and evaluated for their potential antitumor, anthelmintic, anti-inflammatory, and antimicrobial activities. For example, guanylhydrazones derived from imidazo[2,1-b]thiazoles showed antitumor activity and the ability to induce apoptosis in certain cell lines (Andreani et al., 2005)[https://consensus.app/papers/antitumor-agents-synthesis-antitumor-activity-andreani/362c6170c64e5b8c8acc5a0c59fcdb3f/?utm_source=chatgpt]. Furthermore, novel imidazothiazole sulfides and sulfones have been prepared and characterized, displaying significant anthelmintic and anti-inflammatory activities (Shetty et al., 2010)[https://consensus.app/papers/synthesis-anthelmintic-antiinflammatory-activities-shetty/ea039750f9fa54ce843fc98390532b38/?utm_source=chatgpt].

Antimicrobial and Antitubercular Potential

- Synthesis and evaluation of imidazo[2,1-b][1,3,4]thiadiazole derivatives for antitubercular activity against Mycobacterium tuberculosis H37Rv highlight the potential of these compounds in addressing infectious diseases (Kolavi et al., 2006)[https://consensus.app/papers/synthesis-evaluation-antitubercular-activity-kolavi/18b764d9c8b95146aafefa33ebf77c2a/?utm_source=chatgpt]. Similarly, new derivatives have been synthesized and assessed for their antimicrobial activities, indicating the broad spectrum of biological applications (Alegaon et al., 2011)[https://consensus.app/papers/synthesis-characterization-activity-evaluation-imidazo-alegaon/a04abebe06ff5b509f4c4acc290c385c/?utm_source=chatgpt].

Propriétés

IUPAC Name |

6-[3-(trifluoromethyl)phenyl]sulfanylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7F3N2OS2/c14-13(15,16)8-2-1-3-9(6-8)21-11-10(7-19)18-4-5-20-12(18)17-11/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAONKFBVSURDOH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)SC2=C(N3C=CSC3=N2)C=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7F3N2OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20381161 |

Source

|

| Record name | 6-{[3-(Trifluoromethyl)phenyl]sulfanyl}imidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-((3-(Trifluoromethyl)phenyl)thio)imidazo[2,1-b]thiazole-5-carbaldehyde | |

CAS RN |

175277-56-2 |

Source

|

| Record name | 6-{[3-(Trifluoromethyl)phenyl]sulfanyl}imidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

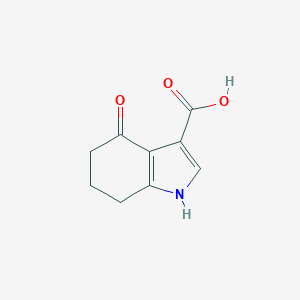

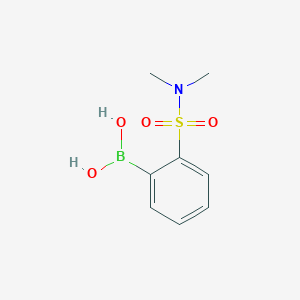

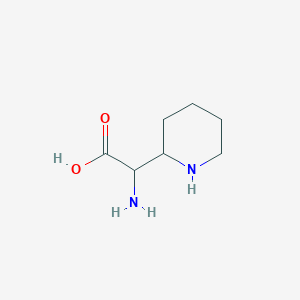

![Ethyl 8-amino-7-chloro-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate](/img/structure/B61313.png)

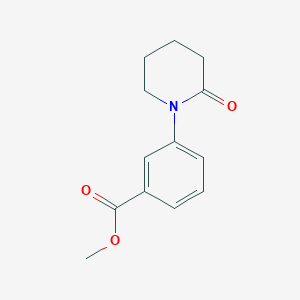

![(R)-(-)-1-[7-(Dimethylaminosulfonyl)benzofurazan-4-yl]pyrrolidin-3-yl isothiocyanate](/img/structure/B61319.png)

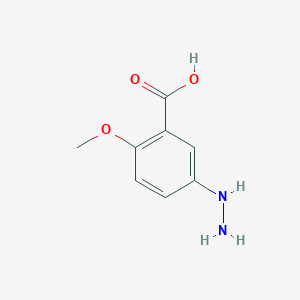

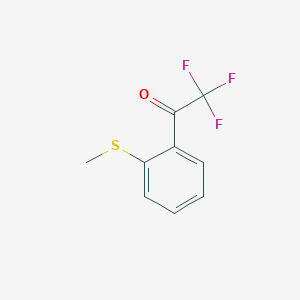

![5-Chloro-1-[4-(trifluoromethoxy)phenyl]tetrazole](/img/structure/B61328.png)